9-(((Benzyloxy)carbonyl)amino)nonanoic acid
Overview
Description
9-(((Benzyloxy)carbonyl)amino)nonanoic acid is a complex organic compound with the molecular formula C17H25NO4 and a molecular weight of 307.4 g/mol. This compound is characterized by its diverse properties and potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The process may include the following steps:
Protection of Amino Group: The amino group is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Nonanoic Acid Derivative: The protected amino group is then reacted with a nonanoic acid derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(((Benzyloxy)carbonyl)amino)nonanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(((Benzyloxy)carbonyl)amino)nonanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The benzyloxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
9-(((Methoxy)carbonyl)amino)nonanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
9-(((Ethoxy)carbonyl)amino)nonanoic acid: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness
9-(((Benzyloxy)carbonyl)amino)nonanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific protective properties and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
9-(phenylmethoxycarbonylamino)nonanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c19-16(20)12-8-3-1-2-4-9-13-18-17(21)22-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXLFKLBUANDER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544211 | |
Record name | 9-{[(Benzyloxy)carbonyl]amino}nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154163-39-0 | |
Record name | 9-{[(Benzyloxy)carbonyl]amino}nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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